4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine
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Overview
Description
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the piperazine ring, a common structural motif in this compound, is often involved in interactions with various biological targets . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to modulate various biochemical pathways . The downstream effects of these modulations would depend on the specific pathways involved.
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . These properties can impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dopamine receptors, particularly the D4 subtype, acting as a ligand . This interaction can modulate the receptor’s activity, leading to various downstream effects. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and differentiation of certain cell lines, potentially through its interaction with dopamine receptors . Moreover, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to dopamine receptors, particularly the D4 subtype, leading to receptor activation or inhibition . This binding can trigger a cascade of intracellular events, including changes in cyclic AMP levels, activation of protein kinases, and alterations in gene expression. Additionally, this compound may inhibit or activate other enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating dopamine receptor activity and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation, leading to the formation of metabolites that are excreted from the body. The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the cytoplasm, where it modulates intracellular signaling pathways. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide). The product is then purified through techniques such as column chromatography .
Chemical Reactions Analysis
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-14-3-5-15(6-4-14)21-9-11-22(12-10-21)16-7-8-19-17(20-16)13-1-2-13/h3-8,13H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTAOTUCIFJUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.